molecular formula C19H19N3O6S B2534762 1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 831205-93-7

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2534762
CAS No.: 831205-93-7
M. Wt: 417.44
InChI Key: OYDNXDNYJXDNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione is a heterocyclic compound featuring a fused thienoimidazole core with three ketone groups (trione) and two aryl substituents: a 4-ethoxyphenyl group at position 1 and a 3-nitrophenyl group at position 3. The hexahydro designation indicates partial saturation of the thienoimidazole ring system, conferring conformational rigidity and influencing its physicochemical properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-2-28-16-8-6-13(7-9-16)20-17-11-29(26,27)12-18(17)21(19(20)23)14-4-3-5-15(10-14)22(24)25/h3-10,17-18H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDNXDNYJXDNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on current research findings, including anti-inflammatory properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of ethoxy and nitrophenyl groups enhances its pharmacological profile.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of similar compounds in the imidazole family. For instance, a related compound, 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS) stimulated macrophages. This inhibition was associated with the suppression of the NF-κB signaling pathway, indicating a potential mechanism through which our compound may exert similar effects .

The proposed mechanism of action for the biological activity includes:

  • Inhibition of Cytokine Production : The compound may reduce the expression of inflammatory mediators like IL-1β and iNOS.
  • Suppression of NF-κB Pathway : By inhibiting I-κBα phosphorylation and p65 nuclear translocation, the compound could effectively reduce NF-κB-dependent transcriptional activity.

Case Studies

Several studies have investigated compounds within the same chemical class. These findings suggest that compounds with similar structures can exhibit a range of biological activities:

Compound NameBiological ActivityMechanism
1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-oneAnti-inflammatoryInhibition of NF-κB signaling
1-(4-fluorophenyl)-3-(3-nitrophenyl)-propan-1-oneAntioxidantScavenging free radicals
1-(4-methoxyphenyl)-3-(2-nitrophenyl)-propan-1-oneAnticancerInduction of apoptosis

These studies indicate that modifications to the phenyl groups can significantly alter the biological effects and potency of these compounds.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Position 1 Substituent Position 3 Substituent Core Modification Reference
Target Compound 4-Ethoxyphenyl 3-Nitrophenyl Hexahydro, trione
1-(3,5-Dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione 3,5-Dimethylphenyl (3-Nitrophenyl)methyl Hexahydro, trione
1-[(4-Ethenylphenyl)methyl]-3-(4-ethylphenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione (4-Ethenylphenyl)methyl 4-Ethylphenyl Hexahydro, trione
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethoxyphenyl 4-Methoxyphenyl Tetrahydro, sulfone, trione

Key Observations:

  • Substituent Electronic Effects: The target compound’s 3-nitrophenyl group introduces stronger electron-withdrawing effects compared to analogues with methyl (e.g., 3,5-dimethylphenyl in ) or methoxy groups (e.g., 4-methoxyphenyl in ).
  • Steric and Hydrophobic Profiles : The (3-nitrophenyl)methyl group in increases steric bulk and hydrophobicity relative to the target compound’s directly attached 3-nitrophenyl. This may reduce solubility but improve membrane permeability in biological systems.
  • Core Modifications : The sulfone group in (5,5-dioxide) increases polarity and oxidative stability compared to the trione system in the target compound. Sulfones are less reactive toward nucleophiles, which could enhance metabolic stability in drug design .

Table 3: Comparative Physicochemical Data

Property Target Compound (Predicted) 1-(3,5-Dimethylphenyl)-... 1-[(4-Ethenylphenyl)methyl]-... 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)...
Molecular Weight ~450 g/mol 434.4 g/mol 396.5 g/mol 402.5 g/mol
LogP (Predicted) 2.8 3.5 3.2 2.1
Solubility (Water) Low Very Low Low Moderate
Melting Point ~150–160°C 145–147°C 106–107°C Not reported
  • Polarity and Solubility : The target compound’s nitro group reduces LogP compared to methyl-substituted analogues , but the ethoxy group improves water solubility relative to purely hydrophobic derivatives (e.g., ).
  • Thermal Stability : Nitro-containing compounds exhibit moderate thermal stability, though less than sulfone derivatives (e.g., ) due to the nitro group’s propensity for decomposition at high temperatures .

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